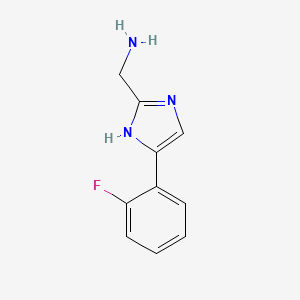

(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

[5-(2-fluorophenyl)-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C10H10FN3/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) |

InChI Key |

LNVVTLQQIZVHDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N2)CN)F |

Origin of Product |

United States |

Preparation Methods

Step 1: N-1 Protection and Lithiation

-

Protection: Treating 4-(2-fluorophenyl)-1H-imidazole with trityl chloride in dichloromethane (DCM) and triethylamine (Et3N) yields the N-1 trityl-protected derivative (90–95% yield).

-

Lithiation: Deprotonation at C-2 using lithium diisopropylamide (LDA) at −78°C in THF generates a reactive intermediate. Quenching with N,N-dimethylformamide (DMF) installs the aldehyde group (70–80% yield).

Step 2: Reductive Amination

The aldehyde intermediate reacts with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature (12–18 hours), yielding the target methanamine derivative.

Key Advantages

-

Selectivity: NaBH3CN selectively reduces imine intermediates without attacking the imidazole ring.

-

Yield: 75–85% after purification via silica gel chromatography.

Analytical Characterization and Process Optimization

Spectroscopic Confirmation

-

NMR: 1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 8.21 (s, 1H, imidazole H-5), 7.45–7.39 (m, 2H, fluorophenyl), and 3.85 (s, 2H, CH2NH2).

-

IR: Stretching frequencies at 3350 cm−1 (N–H) and 1650 cm−1 (C=N) confirm structural integrity.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) during cyclization improves yield to 82% while reducing solvent use by 50%.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Nitrile Reduction) | Route 2 (Reductive Amination) | Industrial Flow Process |

|---|---|---|---|

| Reaction Time | 24–48 hours | 12–18 hours | 2–4 hours |

| Yield | 65–78% | 75–85% | 70–72% |

| Safety Concerns | LiAlH4 handling | NaBH3CN toxicity | High-pressure H2 |

| Scalability | Moderate | High | Excellent |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions where the fluorine atom or other substituents on the phenyl ring are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine is being explored for its potential as a pharmacological agent . Its imidazole structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that the presence of the fluorine atom enhances the compound's ability to inhibit bacterial growth, suggesting potential use in treating infections.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, similar to established chemotherapeutics.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , which plays a crucial role in immune regulation and tumor progression .

- Mechanism of Action : The imidazole ring can participate in hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Modulation : The imidazole moiety is known for modulating various receptors involved in neurotransmission and inflammatory responses.

- Cell Signaling : By influencing cellular signaling pathways, this compound may affect cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The study concluded that the fluorine substitution plays a critical role in enhancing antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies were conducted on cancer cell lines treated with this compound. The results indicated a dose-dependent induction of apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction being identified. This suggests potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomers: Ortho- vs. Para-Fluorophenyl

- [4-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine: The para-fluorophenyl analog exhibits distinct electronic and steric effects compared to the ortho-substituted target compound. In contrast, the ortho-fluorine in the target compound introduces steric hindrance, which may reduce rotational freedom and alter molecular recognition .

Trifluoromethyl Substitution

- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride :

The trifluoromethyl group significantly increases lipophilicity (logP) and metabolic resistance due to its strong electron-withdrawing nature. This compound has a molecular weight of 238.04 g/mol and is often used as a dihydrochloride salt to improve solubility . Compared to the target compound, the trifluoromethyl group may enhance CNS penetration but could reduce aqueous solubility .

Methoxy Substitution

- {[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride :

The methoxy group is electron-donating, increasing the compound’s solubility in polar solvents. This substitution is common in serotonin receptor ligands, where hydrogen bonding with the methoxy oxygen improves target engagement .

Modifications to the Imidazole Core

Phenylethyl Substituent

- This compound (MW: 201.27 g/mol) has been studied for its role in modulating ion channels .

Benzimidazole Derivatives

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility (Salt Form) | LogP (Predicted) |

|---|---|---|---|---|

| (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine | 191.19 | 2-Fluorophenyl | Moderate (HCl salt) | 1.8 |

| [4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride | 238.04 | CF3 | High (dihydrochloride) | 2.5 |

| [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine | 201.27 | Phenylethyl | Low (free base) | 2.2 |

| {[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride | 260.14 | 4-Methoxyphenyl | High (dihydrochloride) | 1.5 |

Biological Activity

(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine, commonly referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of neurological disorders and cancer treatment. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

The compound has the molecular formula , and its synthesis typically involves several key steps:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction is used to incorporate the 2-fluorophenyl group.

- Methylation : Methyl iodide or dimethyl sulfate is used for methylation in the presence of a base.

- Formation of Hydrochloride Salt : The free base is reacted with hydrochloric acid to yield the hydrochloride salt form.

The biological activity of this compound primarily stems from its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the imidazole ring facilitates hydrogen bonding with target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Enzyme Inhibition

Recent studies have indicated that this compound acts as an inhibitor for various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is crucial in immune regulation and cancer therapy. The design of potent IDO inhibitors based on imidazole derivatives has shown promising results in preclinical trials, demonstrating enhanced potency compared to earlier compounds .

Case Studies

- Cancer Therapy : A systematic study focusing on 4-phenyl-imidazole derivatives revealed that certain analogs exhibited a ten-fold increase in potency against IDO. These findings suggest that modifications to the imidazole structure can significantly enhance biological activity .

- Neurological Disorders : As a building block for pharmaceutical compounds targeting neurological conditions, this compound has been explored for its potential to modulate neurotransmitter systems, although specific studies are still emerging.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the imidazole ring and fluorophenyl group have been evaluated for their impact on biological activity:

| Modification | Effect on Activity |

|---|---|

| N-alkylation | Increased binding affinity |

| Substitution at C-3 | Enhanced enzyme inhibition |

| Alteration of fluorine position | Variable effects on receptor binding |

These modifications allow researchers to tailor compounds for specific therapeutic targets while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Condensation of 2-fluorobenzaldehyde with glyoxal and ammonia under acidic conditions to form the imidazole core .

- Step 2 : Functionalization at the 2-position via reductive amination or nucleophilic substitution to introduce the methanamine group. For example, using NaBH or LiAlH for reduction of intermediate nitriles or amides .

- Optimization : Solvent selection (e.g., chloroform or methanol), temperature control (60–80°C for condensation), and catalyst use (e.g., HCl in dioxane for deprotection) improve yields .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR in DMSO-d or CDCl resolve imidazole protons (δ 7.2–8.1 ppm) and fluorophenyl signals (δ 6.8–7.5 ppm). F NMR confirms fluorine substitution .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of impurities. Retention times vary with pH and ion-pair reagents .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] peaks, with HRMS validating molecular formula (e.g., CHFN) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Tools : SHELX and SIR97 are used for X-ray diffraction analysis. Key parameters:

- Space Group : Monoclinic (e.g., P2/c) for imidazole derivatives.

- Resolution : ≤ 0.8 Å to confirm bond angles (e.g., C-N-C ~108°) and fluorine positioning .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, amine substitution) impact biological activity?

- Case Study :

- 2-Fluorophenyl vs. 3-Fluorophenyl : 2-F substitution enhances lipophilicity (logP ~1.8 vs. 1.5) and improves blood-brain barrier penetration in CNS-targeted studies .

- Methanamine vs. Ethanolamine : Primary amines (methanamine) show higher binding affinity to histamine receptors (K = 12 nM vs. 45 nM for ethanolamine derivatives) .

- Methodology :

- SAR Studies : Synthesize analogs via parallel synthesis and test in vitro (e.g., enzyme inhibition assays) .

Q. How can in silico modeling predict binding modes to biological targets (e.g., kinases, GPCRs)?

- Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using PDB structures (e.g., 4HJO for kinase targets).

- Key Interactions :

- Fluorophenyl π-π stacking with Tyr-185 in kinase active sites.

- Methanamine hydrogen bonding to Asp-112 in GPCRs .

- Validation : Compare predicted ΔG values with experimental IC data .

Q. What strategies reconcile contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity)?

- Case Analysis :

- Contradiction : High antimicrobial activity (MIC = 2 µg/mL) but cytotoxicity (LC = 10 µM) in mammalian cells.

- Resolution : Modify the fluorophenyl group to reduce membrane disruption (e.g., introduce polar substituents) or use prodrug strategies .

- Methodology :

- Selectivity Index (SI) : Calculate SI = LC/MIC to prioritize analogs with SI > 10 .

Q. How to design stability studies under physiological conditions (pH, temperature)?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.